N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

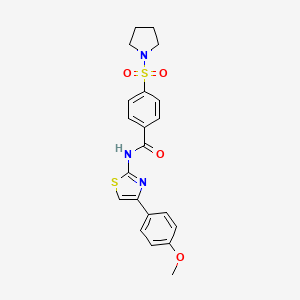

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a pyrrolidine sulfonyl moiety at the para position of the benzamide. This compound’s structure integrates key pharmacophoric elements: the thiazole ring (common in bioactive molecules), a sulfonamide group (implicated in target binding), and a methoxyphenyl group (modulating electronic and steric properties).

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPBZHWDWSTNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal transmission. The inhibition of ache by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors.

Pharmacokinetics

The compound has been found to have satisfactory ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This means that it is well-absorbed in the body, is distributed to the site of action, is metabolized efficiently, and is excreted in a timely manner. These properties contribute to the compound’s bioavailability.

Result of Action

The molecular effect of this compound’s action is the inhibition of AChE, leading to an increased concentration of acetylcholine in the synaptic cleft. On a cellular level, this results in prolonged stimulation of cholinergic receptors, which can have various effects depending on the specific type of receptor and its location in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with AChE

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

This compound features a thiazole ring, a methoxyphenyl group, and a pyrrolidine sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Tumor Cell Proliferation : Studies have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87MG). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Antimicrobial Properties : Preliminary research indicates that derivatives of thiazole compounds possess antimicrobial activities, suggesting that this compound may also exhibit similar properties. It potentially disrupts bacterial cell membranes and inhibits growth .

- Anti-inflammatory Effects : The sulfonamide group in the structure may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Biological Activity Data

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.5 | Apoptosis induction |

| Cytotoxicity | U87MG (Glioblastoma) | 0.8 | Cell cycle arrest |

| Antimicrobial | E. coli | 15 | Membrane disruption |

| Anti-inflammatory | LPS-induced macrophages | 10 | Cytokine inhibition |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The study suggested that the methoxy group plays a crucial role in enhancing cytotoxicity through increased lipophilicity and better membrane penetration .

- Antimicrobial Evaluation : A comparative analysis showed that thiazole derivatives, including this compound, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .

- Anti-inflammatory Research : In vivo studies indicated that administration of this compound led to a significant reduction in inflammatory markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Therapeutic Potential

Anticancer Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been investigated for its anticancer properties. Research indicates that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activity. Studies have demonstrated that compounds containing thiazole rings can act against a range of bacterial and fungal pathogens. This particular compound may share similar properties, making it a candidate for further exploration in treating infectious diseases .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiazole derivatives, including compounds structurally related to this compound. The results indicated significant inhibition of cell viability in breast and lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiazole Derivative A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Thiazole Derivative B | A549 (Lung) | 10 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of thiazole derivatives were assessed for their efficacy against multi-drug resistant bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be developed into a novel antibiotic agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| E. coli | 8 µg/mL | N-(4-(4-methoxyphenyl)thiazol...) |

| S. aureus | 16 µg/mL | N-(4-(4-methoxyphenyl)thiazol...) |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Sulfonyl Group Impact: The pyrrolidine sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to piperidine sulfonyl (e.g., 2D216) or non-sulfonylated analogs (e.g., GSK735826A) .

- Thiazole Substitution: The 4-methoxyphenyl group is shared with compound 74 and the cardioprotective hydrazine derivative (), suggesting this substituent favors cardiovascular activity. In contrast, 2D216’s 2,5-dimethylphenyl group may optimize steric interactions with immunomodulatory targets .

Table 2: Activity Profiles of Analogs

Key Findings :

- Immunomodulation: 2D216 and related analogs (e.g., 2D291) demonstrate that piperidine/pyrrolidine sulfonyl groups synergize with thiazole-linked aryl groups to enhance cytokine production. The target compound’s pyrrolidine sulfonyl group may offer similar adjuvant-potentiating effects .

- The absence of a sulfonyl group in this analog implies that cardioprotection may arise from the thiazole-hydrazine core .

- Antimicrobial Activity : While the target compound lacks direct data, GSK735826A’s pyridinyl-thiazole structure highlights the importance of heteroaromatic rings in targeting bacterial enzymes .

Q & A

Q. How can researchers address batch-to-batch variability in melting points and spectral data?

- Methodological Answer : Variability often stems from polymorphic forms or residual solvents. Characterize batches via:

- DSC/TGA : Identify polymorph transitions.

- PXRD : Confirm crystalline consistency .

Q. What in vitro and in vivo models are suitable for assessing metabolic stability?

- Methodological Answer :

- In Vitro : Liver microsomes (human/rodent) with LC-MS/MS quantification of parent compound.

- In Vivo : Pharmacokinetic studies in mice, focusing on AUC₀–24 and clearance rates .

Data Interpretation & Contradictions

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?

- Methodological Answer : Discrepancies may arise from differential expression of target proteins (e.g., BRAF mutations in cancer lines). Validate using:

- Western Blotting : Confirm target protein levels.

- Isogenic Models : Compare wild-type vs. BRAF-mutated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.